molecular formula C9H10N2O B2603624 N-(prop-2-en-1-yl)pyridine-3-carboxamide CAS No. 98952-82-0

N-(prop-2-en-1-yl)pyridine-3-carboxamide

Cat. No.: B2603624
CAS No.: 98952-82-0
M. Wt: 162.192
InChI Key: RDBFCZVVOXVKLH-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H10N2O It is a derivative of pyridine, featuring a carboxamide group attached to the third position of the pyridine ring and a prop-2-en-1-yl group attached to the nitrogen atom

Mechanism of Action

Target of Action

N-allylnicotinamide, also known as N-(prop-2-en-1-yl)pyridine-3-carboxamide or N-prop-2-enylpyridine-3-carboxamide, primarily targets the VEGFR-2, a subtype receptor tyrosine kinase (RTK) responsible for angiogenesis . This receptor is expressed in various cancer cells, making it a significant target for anticancer agents .

Mode of Action

N-allylnicotinamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the angiogenesis process, which is crucial for the growth and survival of cancer cells . Additionally, N-allylnicotinamide has anti-inflammatory actions, which may benefit people with inflammatory skin conditions .

Biochemical Pathways

N-allylnicotinamide affects the NAD salvage pathway, specifically the activity of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT) . By activating NAMPT, N-allylnicotinamide effectively increases intracellular levels of NAD and induces subsequent metabolic and transcriptional reprogramming .

Pharmacokinetics

It’s worth noting that n,n-diethylnicotinamide (nndena), a derivative of nicotinamide, has been found to be a highly effective hydrotropic agent, significantly increasing the aqueous solubility of certain compounds . This suggests that N-allylnicotinamide may have similar properties, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-allylnicotinamide’s action are primarily seen in its ability to inhibit VEGFR-2, leading to anti-proliferative activities against human cancer cell lines . Additionally, it has been shown to have anti-inflammatory effects, beneficial for inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of N-allylnicotinamide can be influenced by various environmental factors. For instance, the presence of certain surfactants can enhance the solubility of N-allylnicotinamide, potentially enhancing its bioavailability and therapeutic effect . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with prop-2-en-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(prop-2-en-1-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBFCZVVOXVKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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